7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound featuring a pyridazinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridazine Ring Construction: The pyridazine ring is often constructed through cyclization reactions involving hydrazine derivatives and diketones.
Functional Group Modifications:
Benzylation: The benzyl group with a trifluoromethyl substituent is introduced via nucleophilic substitution reactions, often using benzyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and solvents that are both efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve alkyl halides and strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the carbonyl group could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one may exhibit various bioactivities, including antimicrobial, antiviral, and anticancer properties. These activities are often explored through in vitro and in vivo studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The indole and pyridazine rings may facilitate binding to specific proteins, influencing pathways involved in cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)phenyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: Similar structure but with a phenyl group instead of a benzyl group.
5-Methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: Lacks the methoxy groups at positions 7 and 8.
7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
The unique combination of methoxy, methyl, and trifluoromethyl groups in 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one confers distinct chemical and biological properties. These modifications can significantly influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H18F3N3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C21H18F3N3O3/c1-26-16-9-18(30-3)17(29-2)8-14(16)15-10-25-27(20(28)19(15)26)11-12-5-4-6-13(7-12)21(22,23)24/h4-10H,11H2,1-3H3 |
InChI Key |
FMBYRORNRCQEBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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